(-)-5 inverted exclamation marka-Noraristeromycin

Enantioselectivity Human Cytomegalovirus SAH Hydrolase Inhibition

Procure (-)-5′-Noraristeromycin (CAS 142635-42-5) for its validated enantioselectivity: ~10-fold more potent against HCMV and SAH hydrolase than the (+)-enantiomer. Exhibits broad-spectrum antiviral activity yet significantly lower cytotoxicity than neplanocin A, reducing confounding toxicity in efficacy assays. An essential positive control for SAH-hydrolase-targeted antiviral and anticancer drug discovery programs.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 142635-42-5
Cat. No. B136610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-5 inverted exclamation marka-Noraristeromycin
CAS142635-42-5
Synonyms(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol
5'-noraristeromycin
noraristeromycin
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1
InChIKeyVFKHECGAEJNAMV-HETMPLHPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-5′-Noraristeromycin (CAS 142635-42-5): Carbocyclic Nucleoside SAH Hydrolase Inhibitor for Antiviral and Anticancer Research Procurement


(-)-5′-Noraristeromycin (CAS 142635-42-5) is a carbocyclic nucleoside analog belonging to the 5′-noraristeromycin class, characterized by the absence of the 5′-methylene group present in traditional carbocyclic nucleosides such as aristeromycin [1]. This compound functions as a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme involved in viral mRNA capping and cellular methylation pathways, and has demonstrated a broad-spectrum antiviral activity profile against human cytomegalovirus (HCMV), vaccinia virus, and other DNA and RNA viruses [2].

(-)-5′-Noraristeromycin (CAS 142635-42-5) Critical Enantioselectivity: Why In-Class Compounds Cannot Be Interchanged in Antiviral and Anticancer Research Programs


Substitution of (-)-5′-noraristeromycin with its enantiomer, racemic mixture, or structurally related carbocyclic nucleosides (e.g., aristeromycin, neplanocin A) is not scientifically valid due to pronounced enantioselectivity, divergent viral target profiles, and distinct cytotoxicity liabilities. The (-)-enantiomer demonstrates an approximately 10-fold greater potency against HCMV and SAH hydrolase inhibition compared to the (+)-enantiomer, while the (+)-enantiomer uniquely possesses selective anti-hepatitis B virus (HBV) activity not observed with the (-)-form [1]. Furthermore, comparative studies indicate that (-)-5′-noraristeromycin exhibits significantly reduced cytotoxicity relative to the structurally analogous SAH hydrolase inhibitor neplanocin A while retaining comparable antiviral potency against multiple viruses, a differentiation that directly impacts cellular toxicity profiles in antiviral screening campaigns [2].

(-)-5′-Noraristeromycin (CAS 142635-42-5) Quantitative Differentiation Evidence: Head-to-Head Antiviral, Enzymatic, and Cytotoxicity Comparisons for Informed Procurement


Enantiomer-Specific Potency Differential: (-)-5′-Noraristeromycin Demonstrates 10-Fold Greater Antiviral and Enzyme Inhibitory Activity Versus (+)-Enantiomer

Direct enantiomeric comparison of (-)-5′-noraristeromycin versus its (+)-stereoisomer reveals that the (-)-enantiomer is, on average, 10-fold more potent than the (+)-enantiomer in inhibiting HCMV replication, tumor cell growth, and SAH hydrolase activity [1]. This establishes that the (-)-enantiomer, rather than the racemate or (+)-enantiomer, is the active antiviral principle for HCMV and SAH hydrolase-targeted applications.

Enantioselectivity Human Cytomegalovirus SAH Hydrolase Inhibition

Divergent Enantiomer Viral Selectivity: (+)-5′-Noraristeromycin Demonstrates Unique Anti-HBV Activity Absent in (-)-Enantiomer

Comparative evaluation of the (+)- and (-)-enantiomers of 5′-noraristeromycin reveals a stark divergence in viral selectivity. The (+)-enantiomer demonstrates selective activity against hepatitis B virus (HBV) replication in 2.2.15 cell culture, whereas the (-)-enantiomer is inactive against HBV under identical assay conditions [1]. This orthogonal selectivity profile mandates precise enantiomer selection based on the target virus of interest.

Enantioselectivity Hepatitis B Virus Viral Selectivity

Reduced Cytotoxicity Relative to Neplanocin A: (-)-5′-Noraristeromycin Epimer Retains Equipotent Antiviral Activity with Significantly Lower Cellular Toxicity

In a direct comparative study evaluating an epimer of 5′-noraristeromycin (compound (-)-3) against the structurally related SAH hydrolase inhibitor neplanocin A, compound (-)-3 was found to be equally potent as neplanocin A against most viruses tested (including varicella-zoster virus, vaccinia virus, vesicular stomatitis virus, parainfluenza virus, reovirus, and cytomegalovirus), yet it was significantly less cytotoxic [1]. This reduction in cytotoxicity translates to an improved selectivity index, offering a superior safety window in cellular antiviral assays.

Cytotoxicity Neplanocin A Antiviral Selectivity Index

Anti-HCMV Potency in Class Context: 5′-Noraristeromycin Among Most Potent SAH Hydrolase Inhibitors with IC50 Range 0.05–1.35 μg/mL

A comparative evaluation of multiple SAH hydrolase inhibitors against human cytomegalovirus (HCMV) replication in vitro identified 5′-noraristeromycin as one of the most potent compounds, alongside neplanocin A, 3-deazaneplanocin A, and 6′-C-methylneplanocin A, with an IC50 range of 0.05 to 1.35 μg/mL across the tested panel [1]. This positioning within the top tier of anti-HCMV SAH hydrolase inhibitors validates its utility as a benchmark compound for HCMV antiviral research.

Human Cytomegalovirus SAH Hydrolase IC50

Antileukemic Cytotoxic Activity: Racemic 5′-Noraristeromycin Demonstrates IC50 Values of 1.3–7.3 μM Against Leukemia Cell Lines

Recent repurposing studies have evaluated the cytotoxic activity of racemic 5′-noraristeromycin against a panel of human leukemia cell lines, revealing IC50 values of 7.3 μM (Jurkat), 1.3 μM (K562), and 3.7 μM (THP-1) [1]. While these data are for the racemic mixture rather than the pure (-)-enantiomer, they establish a foundation for anticancer applications and suggest that enantiomerically pure (-)-5′-noraristeromycin warrants investigation in hematological malignancy models.

Leukemia Cytotoxicity Drug Repurposing

(-)-5′-Noraristeromycin (CAS 142635-42-5) Validated Research and Industrial Application Scenarios for Antiviral and Anticancer Procurement


Human Cytomegalovirus (HCMV) Antiviral Drug Discovery: Potent SAH Hydrolase Inhibitor with Defined Enantioselectivity

(-)-5′-Noraristeromycin serves as a validated, potent inhibitor of HCMV replication via SAH hydrolase inhibition, with an IC50 in the low microgram per milliliter range (0.05–1.35 μg/mL) and approximately 10-fold greater potency than its (+)-enantiomer [1][2]. This enantioselectivity and established potency make it an essential positive control and lead scaffold for HCMV-targeted drug discovery programs, particularly those exploring SAH hydrolase as a therapeutic target.

Enantioselective Antiviral Screening: Differentiating (-)- and (+)-Enantiomer Activity Profiles for Viral Target Prioritization

The divergent viral selectivity of the (-)- and (+)-enantiomers—where (-)-5′-noraristeromycin is potent against HCMV and SAH hydrolase while the (+)-enantiomer is uniquely active against HBV [1][2]—positions this compound pair as a valuable tool for enantioselective antiviral screening panels. Procurement of both enantiomers enables precise mapping of viral target selectivity and structure-activity relationship (SAR) studies in carbocyclic nucleoside research.

SAH Hydrolase Inhibitor Selectivity Studies: Reduced Cytotoxicity Relative to Neplanocin A for Improved Therapeutic Window Assessment

Comparative studies demonstrate that (-)-5′-noraristeromycin epimers retain antiviral potency equivalent to neplanocin A against a broad spectrum of viruses (VZV, vaccinia, VSV, parainfluenza, reovirus, CMV) while exhibiting significantly reduced cytotoxicity [1]. This differentiation makes (-)-5′-noraristeromycin a superior reference compound for SAH hydrolase inhibitor studies where minimizing confounding cellular toxicity is critical for accurate antiviral efficacy readouts.

Antileukemic Scaffold Investigation: Micromolar Cytotoxic Activity Against Jurkat, K562, and THP-1 Cell Lines

Racemic 5′-noraristeromycin has demonstrated cytotoxic IC50 values of 7.3 μM (Jurkat), 1.3 μM (K562), and 3.7 μM (THP-1) against leukemia cell lines [1], establishing a quantitative foundation for anticancer repurposing efforts. Procurement of enantiomerically pure (-)-5′-noraristeromycin enables investigation of enantiomer-specific antileukemic activity and SAH hydrolase-targeted oncology applications, with particular relevance to hematological malignancy models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-5 inverted exclamation marka-Noraristeromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.